- New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with HydrazineJournal of Organic Chemistry, 2006, 71(21), 8166-8172,
Cas no 94444-96-9 (5-Methoxy-1H-indazole)

5-Methoxy-1H-indazole structure
상품 이름:5-Methoxy-1H-indazole
5-Methoxy-1H-indazole 화학적 및 물리적 성질
이름 및 식별자
-
- 5-Methoxy-1H-indazole
- : 5-METHOXY-1H-INDAZOLE
- 1H-INDAZOLE,5-METHOXY-
- 5-Methoxy (1H)indazole
- 5-Methoxyindazole
- 1H-Indazole, 5-methoxy-
- 2H-Indazole, 5-methoxy-
- 5-methoxy-indazole
- PubChem11084
- GZWWDKIVVTXLFL-UHFFFAOYSA-N
- BCP27396
- FCH857343
- BDBM50099402
- VI20055
- PB32539
- TRA0083056
- OR110371
- SY020404
- BL004020
- A
- 5-Methoxy-1H-indazole (ACI)
- 5-methoxy-1~{H}-indazole
- MFCD07781657
- SVT
- J-517661
- AKOS005146475
- 94444-96-9
- CS-D0861
- SCHEMBL1141784
- SS-6019
- SCHEMBL18003378
- CHEMBL15739
- AC-29479
- DTXSID20537722
- DB-007066
-
- MDL: MFCD07781657
- 인치: 1S/C8H8N2O/c1-11-7-2-3-8-6(4-7)5-9-10-8/h2-5H,1H3,(H,9,10)
- InChIKey: GZWWDKIVVTXLFL-UHFFFAOYSA-N
- 미소: N1NC2C(=CC(=CC=2)OC)C=1
계산된 속성
- 정밀분자량: 148.06400
- 동위원소 질량: 148.063662883g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 2
- 중원자 수량: 11
- 회전 가능한 화학 키 수량: 1
- 복잡도: 140
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 표면전하: 0
- 상호 변형 이기종 수량: 2
- 토폴로지 분자 극성 표면적: 37.9
- 소수점 매개변수 계산 참조값(XlogP): 2.2
실험적 성질
- 밀도: 1.244
- 비등점: 312.5℃ at 760 mmHg
- 플래시 포인트: 312.497 °C at 760 mmHg
- 굴절률: 1.647
- PSA: 37.91000
- LogP: 1.57150
5-Methoxy-1H-indazole 보안 정보
- 신호어:Warning
- 피해 선언: H302-H315-H319-H335
- 경고성 성명: P261-P305+P351+P338
- 위험 범주 코드: 22-41
- 보안 지침: 26-39
- 저장 조건:Sealed in dry,Room Temperature
5-Methoxy-1H-indazole 세관 데이터
- 세관 번호:2933990090
- 세관 데이터:
중국 세관 번호:
2933990090개요:
2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%
신고 요소:
제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자
요약:
2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%
5-Methoxy-1H-indazole 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR110371-250mg |
5-Methoxy-1H-indazole |
94444-96-9 | 250mg |
£23.00 | 2025-02-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-299858-250 mg |
5-Methoxyindazole, |
94444-96-9 | 250MG |
¥1,053.00 | 2023-07-11 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0043-1g |
5-Methoxy-1H-indazole |
94444-96-9 | 96% | 1g |
¥524.64 | 2025-01-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-299858A-1g |
5-Methoxyindazole, |
94444-96-9 | 1g |
¥2106.00 | 2023-09-05 | ||
eNovation Chemicals LLC | D698123-1g |
5-Methoxy-1H-indazole |
94444-96-9 | >97% | 1g |
$100 | 2023-09-02 | |
BAI LING WEI Technology Co., Ltd. | 127427-1G |
5-Methoxy-1H-indazole, 97% |
94444-96-9 | 97% | 1G |
¥ 203 | 2022-04-26 | |
eNovation Chemicals LLC | D488311-50g |
5-METHOXY-1H-INDAZOLE |
94444-96-9 | 97% | 50g |
$1800 | 2024-06-05 | |
Fluorochem | 092863-1g |
5-Methoxy-1H-indazole |
94444-96-9 | 95% | 1g |
£36.00 | 2022-03-01 | |
Fluorochem | 092863-5g |
5-Methoxy-1H-indazole |
94444-96-9 | 95% | 5g |
£130.00 | 2022-03-01 | |
eNovation Chemicals LLC | D387227-5g |
5-Methoxy-1H-indazole |
94444-96-9 | 97% | 5g |
$600 | 2024-05-24 |
5-Methoxy-1H-indazole 합성 방법
합성회로 1
반응 조건
참조
합성회로 2
반응 조건
1.1 Reagents: Hantzsch ester Catalysts: Diisopropylethylamine , Copper(1+), [1,1′-[1,1′-binaphthalene]-2,2′-diylbis[1,1-diphenylphosphine-κP]](2… Solvents: Tetrahydrofuran ; 24 h
참조
- Visible-Light-Mediated N-Desulfonylation of N-Heterocycles Using a Heteroleptic Copper(I) Complex as a PhotocatalystJournal of Organic Chemistry, 2020, 85(13), 8732-8739,
합성회로 3
반응 조건
1.1 Reagents: Magnesium Solvents: Methanol ; 3 h, rt
참조
- Preparation of indazole and application of said indazole in synthesis of medicine, China, , ,
합성회로 4
반응 조건
1.1 Reagents: Acetic anhydride , Triethylamine Solvents: Dichloromethane ; rt → 0 °C; 1 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; rt → -5 °C
1.3 Reagents: Sodium nitrite Solvents: Water ; 1 h, -5 °C
1.4 Reagents: Water ; 10 min, 0 °C
1.5 Solvents: Toluene ; 1.5 h, rt → 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; rt → -5 °C
1.3 Reagents: Sodium nitrite Solvents: Water ; 1 h, -5 °C
1.4 Reagents: Water ; 10 min, 0 °C
1.5 Solvents: Toluene ; 1.5 h, rt → 80 °C
참조
- Preparation of benzimidazoles and analogs and their use as protein kinase inhibitors, World Intellectual Property Organization, , ,
합성회로 5
반응 조건
1.1 Reagents: Sodium nitrite Solvents: Acetic acid , Water
1.2 Reagents: Triethylamine
1.2 Reagents: Triethylamine
참조
- Aminopiperidine indazoles as orally efficacious melanin concentrating hormone receptor-1 antagonistsBioorganic & Medicinal Chemistry Letters, 2005, 15(23), 5293-5297,
합성회로 6
반응 조건
1.1 Reagents: Potassium acetate Catalysts: 18-Crown-6 Solvents: Chloroform ; 2 h, rt
참조
- Synthesis of new dehydro 2-azatryptophans and derivatives via Heck cross-coupling reactions of 3-iodoindazoles with methyl 2-(acetylamino)acrylateSynthesis, 2006, (20), 3506-3514,
합성회로 7
반응 조건
참조
- Competitive pathways in the reaction between aromatic azosulfides and enolates in DMSOPhosphorus, 1993, 74(1-4), 409-10,
합성회로 8
반응 조건
1.1 Reagents: Cesium carbonate Catalysts: N,N′-Dimethylethylenediamine , Cuprous iodide Solvents: Dimethylformamide ; 5 h, 120 °C
참조
- A novel copper-catalyzed, hydrazine-free synthesis of N-1 unsubstituted 1H-indazoles using stable guanylhydrazone salts as substratesTetrahedron, 2021, 91,,
합성회로 9
반응 조건
1.1 Reagents: Potassium acetate Catalysts: 18-Crown-6 Solvents: Chloroform ; rt; 3 h, rt
참조
- Toward Biophysical Probes for the 5-HT3 Receptor: Structure-Activity Relationship Study of Granisetron DerivativesJournal of Medicinal Chemistry, 2010, 53(5), 2324-2328,
합성회로 10
반응 조건
1.1 Reagents: Potassium acetate Catalysts: 18-Crown-6 Solvents: Chloroform ; 2 h, rt
참조
- Preparation of quinolines, indazoles, and their analogs as thyroid receptor agonists, World Intellectual Property Organization, , ,
합성회로 11
반응 조건
참조
- Product class 2: 1H- and 2H-indazolesScience of Synthesis, 2002, 12, 227-324,
합성회로 12
반응 조건
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , BINAP Solvents: Toluene ; 10 min, 80 °C
1.2 Reagents: Benzophenone hydrazone ; 16 h, 100 °C
1.3 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran , Water ; 1 h, 100 °C
1.2 Reagents: Benzophenone hydrazone ; 16 h, 100 °C
1.3 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran , Water ; 1 h, 100 °C
참조
- A general synthesis of diversely substituted indazoles and hetero-aromatic derivatives from o-halo-(het)arylaldehydes or -phenonesTetrahedron, 2014, 70(44), 8413-8418,
합성회로 13
반응 조건
1.1 Reagents: Potassium acetate , 18-Crown-6 Solvents: Chloroform
참조
- Sonogashira cross-coupling reaction of 3-iodoindazoles with various terminal alkynes: a mild and flexible strategy to design 2-aza tryptaminesTetrahedron Letters, 2002, 43(15), 2695-2697,
합성회로 14
반응 조건
1.1 Reagents: Acetic acid , Sodium nitrite , Hydrochloric acid , Ammonium tetrafluoroborate Solvents: Water ; 0 °C → rt
1.2 Reagents: Potassium acetate Solvents: Ethyl acetate
1.2 Reagents: Potassium acetate Solvents: Ethyl acetate
참조
- Discovery and SAR of spirochromane Akt inhibitorsBioorganic & Medicinal Chemistry Letters, 2011, 21(8), 2410-2414,
합성회로 15
반응 조건
1.1 Reagents: Magnesium Solvents: Methanol ; 3 h, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
참조
- Copper(I) Oxide-Mediated Cyclization of o-Haloaryl N-Tosylhydrazones: Efficient Synthesis of IndazolesAdvanced Synthesis & Catalysis, 2016, 358(6), 926-939,
합성회로 16
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Methanol ; overnight, 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
참조
- Synthesis of 3-(2-Hydroxyaryl)indazole Derivatives through Radical O-Arylation and [3,3]-Rearrangement from N-Hydroxyindazoles and Diaryliodonium SaltsAdvanced Synthesis & Catalysis, 2022, 364(22), 3782-3788,
합성회로 17
반응 조건
1.1 Reagents: Hydrazine hydrochloride (1:?) Solvents: Ethanol ; 3 h, reflux
참조
- Synthesis, antifungal activity and qsar of novel pyrazole amides as succinate dehydrogenase inhibitorsHeterocycles, 2018, 96(1), 74-85,
5-Methoxy-1H-indazole Raw materials
- 4-Methoxy-2-methylaniline
- 5-Methoxy-1-[(4-methylphenyl)sulfonyl]-1H-indazole
- 2-Hydroxy-5-methoxybenzaldehyde
- Borate(1-),tetrafluoro-
- 1H-Indazole, 5-methoxy-1-(phenylsulfonyl)-
- (5-methoxy-2-nitrophenyl)methanamine
- 2-Bromo-5-methoxybenzaldehyde
5-Methoxy-1H-indazole Preparation Products
5-Methoxy-1H-indazole 관련 문헌
-
James D. Sitter,Edgar E. Lemus-Rivera,Aaron K. Vannucci Org. Biomol. Chem. 2023 21 4290
-
Arnaud Chevalier,Abdelaaziz Ouahrouch,Alexandre Arnaud,Thibault Gallavardin,Xavier Franck RSC Adv. 2018 8 13121
94444-96-9 (5-Methoxy-1H-indazole) 관련 제품
- 351210-06-5(4-Methoxy-1H-indazole)
- 3522-07-4(6-Methoxyindazole)
- 2138406-23-0(3-(4-chloro-2-fluorophenyl)-4-(difluoromethyl)-1-ethyl-1H-pyrazole)
- 2764728-86-9(1-Bromo-2-fluoro-3-(methoxymethoxy)-5-methylbenzene)
- 922016-51-1(N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethylcyclopropanecarboxamide)
- 1040700-07-9(7-fluoro-N-(2-methoxyphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide)
- 848291-99-6([(3-Chloro-2-methylphenyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate)
- 45731-39-3(2-(aminomethyl)bicyclo2.2.1heptan-2-ol)
- 1261781-32-1(Methyl 2-fluoro-6-(2-(trifluoromethoxy)phenyl)nicotinate)
- 2172523-32-7(5-fluoro-7-methyl-3-sulfanyl-2,3-dihydro-1H-indol-2-one)
추천 공급업체
Amadis Chemical Company Limited
(CAS:94444-96-9)5-Methoxy-1H-indazole

순결:99%/99%/99%/99%
재다:25.0g/50.0g/100.0g/250.0g
가격 ($):183.0/310.0/527.0/1055.0